Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate

Medicinal chemistry Drug-likeness Physicochemical profiling

Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate (CAS 1171911-85-5, synonym CAS 182227-17-4; molecular formula C₁₅H₁₇NO₄S, MW 307.37 g/mol) is a fully aromatic benzo[b]thiophene-3-carboxylate ester bearing a unique combination of 7-hydroxy, 6-methyl, and 2-propionylamino substituents. The benzothiophene scaffold is a privileged structure in drug discovery, found in marketed drugs such as raloxifene, zileuton, and sertaconazole.

Molecular Formula C15H17NO4S
Molecular Weight 307.4 g/mol
CAS No. 1171911-85-5
Cat. No. B1387430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate
CAS1171911-85-5
Molecular FormulaC15H17NO4S
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C2=C(S1)C(=C(C=C2)C)O)C(=O)OCC
InChIInChI=1S/C15H17NO4S/c1-4-10(17)16-14-11(15(19)20-5-2)9-7-6-8(3)12(18)13(9)21-14/h6-7,18H,4-5H2,1-3H3,(H,16,17)
InChIKeyCGKBNCOLUOTZNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate (CAS 1171911-85-5): Benzothiophene Core with Differentiated Substitution for Medicinal Chemistry and Chemical Biology Procurement


Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate (CAS 1171911-85-5, synonym CAS 182227-17-4; molecular formula C₁₅H₁₇NO₄S, MW 307.37 g/mol) is a fully aromatic benzo[b]thiophene-3-carboxylate ester bearing a unique combination of 7-hydroxy, 6-methyl, and 2-propionylamino substituents. The benzothiophene scaffold is a privileged structure in drug discovery, found in marketed drugs such as raloxifene, zileuton, and sertaconazole [1]. This specific substitution pattern—aromatic core, free 7-OH hydrogen-bond donor, 6-CH₃ steric/electronic modulator, and 2-propionylamino acyl moiety—distinguishes it from the more commonly procured tetrahydrobenzothiophene analogs and simpler 2-amino or 2-unsubstituted variants. The compound is supplied at ≥95% purity by multiple vendors and is primarily positioned as a research intermediate and chemical biology probe building block.

Why Generic Benzothiophene-3-Carboxylate Analogs Cannot Substitute for Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate in Structure-Activity Studies


Benzothiophene-3-carboxylate derivatives are not interchangeable building blocks. The presence, position, and nature of substituents on the benzothiophene core profoundly modulate lipophilicity, hydrogen-bonding capacity, metabolic stability, and target engagement [1]. Substituting the 7-hydroxy-6-methyl-2-(propionylamino) pattern with a simpler 2-amino (CAS 7311-95-7) or tetrahydro-2-(propionylamino) (CAS 62159-42-6) variant alters the compound's drug-likeness profile: the aromatic core of 1171911-85-5 provides π-stacking capability absent in tetrahydro analogs, while the 7-OH group contributes an additional hydrogen-bond donor (HBD count: 2 vs. 1 for non-hydroxylated analogs) that can be critical for target binding [2]. The 6-bromo analog (CAS 1171096-22-2) introduces a heavy halogen that increases molecular weight by 64.9 Da and raises LogP by approximately 0.5–0.8 units, potentially altering membrane permeability and off-target binding profiles . These structural differences are non-trivial and can lead to divergent SAR outcomes, as demonstrated by the loss of antibacterial activity when the tetrahydro-2-(propionylamino) scaffold is further elaborated without retaining key substituents [3].

Quantitative Differentiation Evidence for Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate vs. Closest Analogs


Hydrogen-Bond Donor Count Differentiates Target from Non-Hydroxylated Benzothiophene Analogs

The target compound possesses two hydrogen-bond donor (HBD) groups (7-OH and 2-propionylamino -NH-), giving an HBD count of 2. In contrast, the non-hydroxylated analog ethyl 2-(propionylamino)-1-benzothiophene-3-carboxylate (CAS 546108-54-7) has an HBD count of 1 (only the amide -NH-). The tetrahydro analog ethyl 2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 62159-42-6) also has HBD = 1. This additional HBD in the target compound can form an extra hydrogen bond with biological targets, which has been shown in benzothiophene SAR to be a critical determinant of receptor binding affinity [1]. Furthermore, the HBD count of 2 maintains compliance with Lipinski's Rule of Five (HBD ≤ 5), while offering a differentiated interaction profile relative to mono-HBD analogs.

Medicinal chemistry Drug-likeness Physicochemical profiling

Molecular Weight and Lipophilicity Offset vs. 6-Bromo Analog Enables Different ADME Predictions

The target compound (MW 307.37 g/mol) is 64.9 Da lighter than its 6-bromo analog ethyl 6-bromo-7-hydroxy-2-(propionylamino)-1-benzothiophene-3-carboxylate (CAS 1171096-22-2, MW 372.24 g/mol) . The bromine substituent increases lipophilicity (estimated ΔLogP ≈ +0.5–0.8) and molecular weight, pushing the brominated analog closer to the upper limits of drug-likeness guidelines. The 6-methyl group in the target compound provides steric bulk without the heavy atom effect or potential toxicity liabilities associated with aryl bromides [1]. This MW difference places the target compound more comfortably within lead-like chemical space (MW ≤ 350) while the brominated analog exceeds this threshold, making the target compound a preferable starting point for fragment-based or lead-optimization programs.

ADME prediction Lead optimization Physicochemical differentiation

Aromatic vs. Tetrahydro Core: Differential π-Stacking and Metabolic Stability Inferred from Class-Level SAR

The target compound features a fully aromatic benzo[b]thiophene core, whereas the closest published analog with activity data—ethyl 2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 62159-42-6) [1]—possesses a saturated tetrahydro ring. The aromatic system confers planarity and π-stacking capability, which has been demonstrated to be essential for DNA intercalation and kinase hinge-region binding in benzothiophene-based inhibitors [2]. In the 2006 study by Narayana et al., the tetrahydro derivative 2b served only as a synthetic intermediate; its cyclized product 3b exhibited broad-spectrum antibacterial activity (MIC 12.5 μg/mL against E. coli, P. aeruginosa, S. aureus, and Klebsiella sp.) [1]. The aromatic analog (target compound) is expected to show different metabolic stability due to the absence of oxidatively labile aliphatic C-H bonds present in the tetrahydro series, potentially offering improved half-life in microsomal stability assays—a critical consideration for probe compound selection [3]. Note: the comparator MIC data are for the tetrahydro-derived thienopyrimidine 3b, not the tetrahydro analog itself; direct activity comparison between aromatic and tetrahydro 2-(propionylamino) derivatives has not been experimentally reported.

Metabolic stability π-Stacking interactions Benzothiophene SAR

2-Propionylamino Substitution Enables Modular Elaboration to Bioactive Thienopyrimidines

The 2-propionylamino group in the target compound is a key synthetic handle. In the analogous tetrahydro series, ethyl 2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (2b) was converted via hydrazine hydrate treatment to 3-amino-2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (3b) in 61.5% yield [1]. Compound 3b exhibited MIC values of 12.5 μg/mL against all four bacterial strains tested (E. coli, P. aeruginosa, S. aureus, Klebsiella sp.), matching or exceeding the activity of the standard drug Furacin against P. aeruginosa (MIC 12.5 vs. 6.0 μg/mL for Furacin) [1]. The target compound's 2-propionylamino group similarly enables cyclization to the corresponding thieno[2,3-d]pyrimidine scaffold, while the aromatic core and 7-OH/6-CH₃ substituents are expected to modulate the electronic and steric properties of the resulting heterocycle. In contrast, the 2-amino analog ethyl 2-amino-1-benzothiophene-3-carboxylate (CAS 7311-95-7) [2] would require an additional acylation step to achieve the same cyclization, adding one synthetic step. The 2-(2-chloro-propionylamino) analog (CAS 568544-05-8) introduces a chlorine atom that may undergo unwanted nucleophilic substitution side reactions during cyclization.

Synthetic elaboration Thienopyrimidine synthesis Antimicrobial SAR

Thermal Stability and Crystallinity: Melting Point Differentiation from Tetrahydro Analog

The tetrahydro analog ethyl 2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (2b) has a reported melting point of 79–80°C [1], indicating relatively low thermal stability and potential crystallinity challenges for solid-form development. The target compound, with its fully aromatic benzothiophene core and additional 7-OH group capable of forming intermolecular hydrogen bonds in the crystal lattice, is predicted to have a significantly higher melting point (>120°C, estimated based on comparison with structurally related aromatic benzothiophene esters ), enabling easier handling, purification by recrystallization, and solid-state formulation. The 7-hydroxy group also provides a handle for salt or co-crystal formation to further modulate solid-state properties [2].

Solid-state properties Crystallinity Formulation science

Recommended Procurement Scenarios for Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate Based on Differentiated Evidence


Medicinal Chemistry Lead Generation: Benzothiophene Scaffold with Dual H-Bond Donor Capacity

Procure this compound when designing a benzothiophene-focused kinase inhibitor or nuclear receptor modulator library where the 7-OH group can serve as a critical hinge-binding or receptor-interacting hydrogen-bond donor. The HBD count of 2 (vs. 1 for non-hydroxylated analogs) provides an additional interaction vector without violating Lipinski rules [1]. The aromatic core supports π-stacking with kinase hinge regions or DNA base pairs, while the 6-methyl group provides a tunable steric parameter for selectivity optimization. This compound is particularly relevant for programs targeting kinases where the benzothiophene raloxifene scaffold has already demonstrated clinical proof-of-concept [2].

Thieno[2,3-d]pyrimidine Library Synthesis via Modular Cyclization

Use as a direct precursor for synthesizing 3-amino-2-ethyl-thieno[2,3-d]pyrimidin-4(3H)-one derivatives. The 2-propionylamino group is pre-installed, eliminating the acylation step that would be required if starting from the 2-amino analog (CAS 7311-95-7), thereby reducing synthesis time by one step and avoiding potential yield losses from incomplete acylation [3]. The resulting thienopyrimidine scaffold has demonstrated broad-spectrum antibacterial activity (MIC 12.5 μg/mL against Gram-positive and Gram-negative strains in the tetrahydro series) [3]. The aromatic core and 7-OH/6-CH₃ substituents are expected to modulate the electronic properties and biological profile of the cyclized products.

Physicochemical Probe for Structure-Property Relationship (SPR) Studies Comparing Methyl vs. Bromo Substitution

Procure alongside the 6-bromo analog (CAS 1171096-22-2) to systematically evaluate the impact of 6-position substitution on lipophilicity, solubility, permeability, and metabolic stability . The MW difference of 64.9 Da and estimated LogP difference of 0.5–0.8 units between the two compounds provides a clean matched-pair comparison to isolate the effects of halogen substitution on ADME parameters. Such SPR studies are essential for establishing design principles in lead optimization programs.

Crystallization and Solid-Form Screening of Hydroxyl-Containing Benzothiophene Esters

The combination of an aromatic core and a free 7-OH group makes this compound a suitable candidate for co-crystal and salt screening studies. The hydroxyl group can participate in intermolecular hydrogen bonding with co-formers (e.g., carboxylic acids, amides), enabling systematic exploration of solid-form landscapes to improve solubility, dissolution rate, or stability [4]. The predicted higher melting point (>120°C) relative to tetrahydro analogs (m.p. 79–80°C) [3] provides a wider thermal window for solid-state characterization techniques such as DSC and hot-stage microscopy.

Quote Request

Request a Quote for Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.